molecular formula C12H14N4 B3021842 4-Phenyl-1-pyrrolidin-3-yltriazole CAS No. 762211-04-1

4-Phenyl-1-pyrrolidin-3-yltriazole

Cat. No.: B3021842
CAS No.: 762211-04-1
M. Wt: 214.27 g/mol
InChI Key: YHOATTPSCULFAH-UHFFFAOYSA-N
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Description

4-Phenyl-1-pyrrolidin-3-yltriazole is a chemical compound with the molecular formula C12H14N4 . It features a molecular framework that incorporates both a 1,2,4-triazole ring and a pyrrolidine group, a structure often investigated in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical sciences, known for its wide range of potential biological activities. When combined with the pyrrolidine moiety, which can serve as an important pharmacophore, this hybrid structure presents a valuable template for the development of novel bioactive molecules . Researchers utilize this compound as a key building block or intermediate in the synthesis of more complex chemical entities, particularly in the exploration of new therapeutic agents. Its structure is also of significant interest in the development of chemical probes for biochemical and pharmacological studies. As a standard in analytical research, it aids in method development and mass spectrometry studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1-pyrrolidin-3-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11/h1-5,9,11,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOATTPSCULFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 4 Phenyl 1 Pyrrolidin 3 Yltriazole Within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets. 4-Phenyl-1-pyrrolidin-3-yltriazole is a prime example of a compound constructed from two important nitrogen-containing heterocyclic scaffolds: a triazole and a pyrrolidine (B122466).

The synthesis of pyrrolidinyl triazoles, a class of compounds to which this compound belongs, is often achieved through a 1,3-dipolar cycloaddition reaction. nih.gov This is a powerful and versatile method in organic synthesis that allows for the construction of five-membered heterocyclic rings. In the case of pyrrolidinyl triazoles, this typically involves the reaction of an azide-functionalized pyrrolidine with an alkyne. nih.gov The resulting 1,2,3-triazole ring can be further modified, demonstrating the utility of this synthetic approach for creating a library of related compounds for further study. nih.govrsc.org

Significance of Triazole and Pyrrolidine Scaffolds in Bioactive Compound Design

The triazole and pyrrolidine (B122466) rings are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. Their presence in a single molecule, as in 4-Phenyl-1-pyrrolidin-3-yltriazole, suggests the potential for diverse pharmacological activities.

The triazole moiety, a five-membered ring with three nitrogen atoms, is known for its chemical stability and its ability to participate in hydrogen bonding and dipole interactions, which are crucial for binding to biological macromolecules. researchgate.net Derivatives of 1,2,3-triazole have been investigated for a wide range of biological activities, including their potential as antifungal, antiviral, and anticancer agents. researchgate.netnih.gov For instance, certain 4-phenyl-1H-1,2,3-triazole derivatives have been identified as novel inhibitors of the HIV-1 capsid protein. nih.govnih.gov

The pyrrolidine scaffold, a five-membered saturated ring containing one nitrogen atom, is a core component of many natural products and synthetic drugs. nih.gov Its three-dimensional structure allows for the precise orientation of substituents, which can lead to specific interactions with enzymes and receptors. Pyrrolidine derivatives have been explored for a multitude of therapeutic applications, including as inhibitors of various enzymes. mdpi.com The lipophilic nature of the pyrrolidine ring can also enhance membrane permeability and metabolic stability. nih.gov

The combination of these two scaffolds in pyrrolidinyl triazoles has led to the discovery of compounds with interesting biological profiles. For example, certain pyrrolidinyl triazole derivatives have been identified as blockers of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for conditions like Alzheimer's disease. nih.govrsc.org

Molecular Mechanisms of Biological Action in Vitro Studies

Enzyme Inhibition and Activation Profiling

The core structure of 4-phenyl-1-pyrrolidin-3-yltriazole lends itself to the inhibition of various enzymes, a characteristic attributed to the strategic placement of its phenyl, pyrrolidine (B122466), and triazole moieties.

Derivatives and analogs of this compound have been identified as potent inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds in complex sugars.

β-Glucocerebrosidase (GCase): Research into new chemical chaperones for Gaucher disease, a condition caused by mutations in the β-Glucocerebrosidase (GCase) gene, has led to the investigation of pyrrolidine-aryltriazole hybrids. nih.gov These compounds have shown inhibitory activity against human lysosomal GCase. nih.gov The inhibitory potential is influenced by the substitution pattern on the phenyl ring of the aryltriazole moiety. nih.gov Studies on N4-phenyl modified N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines have also demonstrated significant GCase inhibition, with IC50 values in the micromolar to nanomolar range. nih.gov For instance, certain analogs show potencies comparable to the clinically used imisugar, miglustat. nih.gov These compounds exhibit selectivity for GCase over other glycosidases like α-glucosidase and β-hexosaminidase. nih.gov The inhibition of microglial GCase has been shown to impair the protective antioxidant response in neurons, suggesting a potential mechanism for the increased risk of neurodegeneration in individuals with GBA mutations. biorxiv.orgbiorxiv.org

α-L-fucosidase: A notable analog, 1-phenyl-4-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]triazole, has been identified as a highly potent inhibitor of α-L-fucosidase from bovine kidney, with a Ki value of 4.8 nM. mdpi.com This makes it one of the most powerful pyrrolidine-based inhibitors of this enzyme discovered to date. mdpi.com The presence of the triazole linker is crucial for this high-affinity binding. mdpi.com α-L-fucosidases are involved in various biological processes, and their overexpression is a characteristic of some cancers, making inhibitors of this enzyme potential therapeutic agents. nih.gov

Table 1: Glycosidase Inhibition by this compound Analogs

EnzymeAnalog StructureInhibitory ActivityReference
β-Glucocerebrosidase (GCase)Pyrrolidine-aryltriazole hybridsInhibitory activity dependent on phenyl substitution nih.gov
β-Glucocerebrosidase (GCase)N4-Phenyl modified triazines with pyrrolidineIC50 values from 0.031 to 0.70 µM nih.gov
α-L-fucosidase1-phenyl-4-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]triazoleKi = 4.8 nM (bovine kidney) mdpi.com

The enzyme Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics. nih.gov While there is no direct evidence of this compound inhibiting this enzyme, studies on structurally related pyrrolidine pentamine scaffolds have provided insights. In these inhibitors, aromatic functionalities, such as S-phenyl groups, have been found to be essential for activity. nih.gov For example, replacing an S-phenyl group with a methyl group, or increasing its distance from the scaffold by introducing a methylene (B1212753) linker (forming a benzyl (B1604629) group), significantly diminishes the inhibitory effect. nih.gov This highlights the critical role of a precisely positioned aromatic ring for effective binding and inhibition of AAC(6')-Ib.

Currently, there is no available research data from the provided search results that indicates this compound or its close analogs have been evaluated for inhibitory activity against Poly(ADP-ribose) Polymerase (PARP) enzymes. These enzymes are crucial for DNA repair and are significant targets in cancer therapy. bpsbioscience.comrndsystems.com

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway. mdpi.commdpi.com A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally similar to the target compound, assessed their ability to inhibit soybean lipoxygenase (LOX). The analog featuring an unfunctionalized phenyl group, N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide, demonstrated inhibitory activity with an IC50 value of 85 µM. csic.es Other derivatives with fluorinated phenyl groups showed more potent inhibition, indicating that substitution on the phenyl ring can modulate the inhibitory activity against lipoxygenase. csic.es

Table 2: Lipoxygenase Inhibition by a this compound Analog

EnzymeAnalog StructureIC50 ValueReference
Soybean Lipoxygenase (LOX)N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide85 µM csic.es

The HIV-1 capsid protein (CA) is a critical component for viral replication, making it an attractive therapeutic target. nih.gov Researchers have designed and synthesized a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as potential HIV-1 inhibitors. mdpi.com One such derivative, compound 6a-9, exhibited significant antiviral activity with an EC50 of 3.13 μM. mdpi.commdpi.com Further studies revealed that this compound has a higher binding affinity for the assembled CA hexamer compared to the CA monomer. mdpi.com Its mechanism of action is thought to involve binding to the assembled capsid, which disrupts the normal morphology of the mature capsid and interferes with the proper formation of virus particles, thereby inhibiting the late stages of viral infection. mdpi.com

Table 3: HIV-1 Capsid Inhibition by a this compound Analog

TargetAnalog StructureActivityReference
HIV-1 Capsid4-phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-9)EC50 = 3.13 µM mdpi.commdpi.com

Ligand-Target Interaction Characterization at the Molecular Level

The inhibitory activities described above are underpinned by specific molecular interactions between the ligand and its target protein.

For β-Glucocerebrosidase , docking studies with pyrrolidine-aryltriazole inhibitors have shown that the pyrrolidine motif establishes key interactions with amino acid residues within the enzyme's catalytic site. nih.gov The aryltriazole portion of the molecule extends into a hydrophobic surface groove. nih.gov

In the case of HIV-1 Capsid Protein , molecular dynamics simulations of the 4-phenyl-1H-1,2,3-triazole phenylalanine derivative 6a-9 indicate that its binding is stabilized by both hydrophobic interactions and hydrogen bonds. mdpi.com Key residues involved in these interactions include Lys70, Leu56, Ile73, Ala105, Met66, Asn74, and Thr107. mdpi.com This binding to the interface of capsid subunits likely disrupts the protein-protein interactions necessary for maintaining the stability and proper function of the viral capsid.

For Aminoglycoside 6'-N-Acetyltransferase Type Ib , while direct binding data for this compound is unavailable, the reduced activity observed in analogs when the phenyl ring is modified or repositioned suggests that the aromatic ring is crucial for interaction with the enzyme's binding pocket, likely through stabilizing hydrophobic or π-stacking interactions. nih.gov

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance)

The initial stages of drug discovery and the characterization of how a small molecule interacts with its protein target rely heavily on biophysical techniques. nih.gov These methods are crucial for confirming a direct physical interaction, quantifying the binding affinity, and understanding the thermodynamics of the interaction. nih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), differential scanning fluorimetry (thermal shift assays), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. nih.govnih.gov

SPR, for instance, can provide real-time data on the association and dissociation rates of a ligand binding to a target protein immobilized on a sensor surface, from which the equilibrium dissociation constant (Kd) can be derived. nih.gov ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). Thermal shift assays detect ligand binding by measuring the change in the thermal stability of the protein; a ligand-bound protein will typically have a higher melting temperature. nih.gov These quantitative measurements of direct binding are essential for establishing robust structure-activity relationships (SAR) early in the development of a chemical probe or drug candidate. nih.gov

Identification and Characterization of Specific Binding Sites

For derivatives of this compound, particularly those acting as inhibitors of the lysosomal enzyme β-glucocerebrosidase (GCase), crystallographic studies and molecular docking have been instrumental in elucidating the specific binding interactions. sci-hub.ru Studies on a co-crystal structure of a dihydroxypyrrolidine triazole with GCase have revealed key binding interactions within the enzyme's catalytic site. sci-hub.ru

The pyrrolidine core of the molecule establishes critical contacts with key amino acid residues in the active site. Simultaneously, the aryltriazole portion of the molecule extends into a hydrophobic groove on the enzyme's surface. sci-hub.ru This dual interaction, with the pyrrolidine anchoring the molecule in the catalytic site and the substituted phenyl group interacting with adjacent hydrophobic regions, is fundamental to its inhibitory action. sci-hub.ru

Influence of Molecular Features on Binding Selectivity

The binding selectivity of this compound analogues is significantly influenced by the specific chemical features of the molecule. Research has demonstrated that the substitution pattern on the phenyl ring of the aryltriazole moiety plays a critical role in the inhibitory potency against GCase. sci-hub.ru This suggests that modifications to this part of the molecule can fine-tune its interaction with the hydrophobic pocket of the enzyme, thereby altering its affinity and selectivity.

Furthermore, studies on other classes of GCase inhibitors have shown high selectivity for the target enzyme over other related glycosidases, such as α-glucosidase, α-galactosidase, and β-hexosaminidase. genome.gov This selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects. For the pyrrolidine-aryltriazole class, the specific interactions of the pyrrolidine core with the GCase active site likely contribute significantly to this selectivity. sci-hub.ru

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules represents a significant area of therapeutic research. nih.govabcam.com Small molecules can act as inhibitors or stabilizers of PPIs, often by binding at the interface between the interacting proteins or at an allosteric site to induce a conformational change. nih.govprimarypeptides.com This approach has led to the development of therapeutics for a range of diseases, including cancer. nih.gov

While PPI modulation is a validated therapeutic strategy, the primary mechanism of action described for this compound derivatives in the context of Gaucher disease is not the modulation of a protein-protein interaction. Instead, these molecules act as pharmacological chaperones. sci-hub.ru This involves the molecule binding directly to a single misfolded protein—in this case, the mutant GCase enzyme—stabilizing its correct conformation and facilitating its proper trafficking within the cell. genome.govmdpi.com

Cellular Pathway Modulation (In Vitro Cellular Assays)

In the context of Gaucher disease, which is caused by mutations that reduce the activity of GCase, certain this compound derivatives have demonstrated the ability to function as pharmacological chaperones. sci-hub.rumdpi.com In vitro studies using fibroblast cell lines derived from Gaucher patients have shown that these compounds can increase the residual activity of the mutated GCase enzyme. sci-hub.ru

Gaucher disease is characterized by the misfolding and premature degradation of the GCase enzyme, leading to its deficiency in the lysosome. genome.gov The pyrrolidine-triazole compounds bind to the mutant enzyme in the endoplasmic reticulum, stabilizing its structure and allowing it to be correctly trafficked to the lysosome. sci-hub.rumdpi.com This results in an increased amount of functional enzyme in the correct subcellular location. For example, one study found that select inhibitors from this class were able to enhance GCase activity in fibroblasts from a patient with the N370S mutation. sci-hub.ru Another study on similar chaperone compounds noted enzyme activity enhancements of 1.25- to 1.5-fold at a 100 µM concentration in patient-derived fibroblasts. mdpi.com

Derivatives of this compound have also been investigated for their anti-proliferative effects against various human cancer cell lines. ekb.eg The antiproliferative activity of a series of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives was evaluated against human colon carcinoma (HCT 116), breast cancer (MDA-MB-231), and pancreatic cancer (Mia-PaCa2) cell lines. ekb.eg

The results indicated that the anti-proliferative activity was dependent on the specific chemical structure of the derivative. One compound in the series exhibited the highest activity against the MDA-MB-231 cell line, while other analogues showed moderate activity against the HCT-116 and Mia-PaCa2 cell lines. ekb.eg The mechanism for these anti-proliferative effects often involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest, which are common mechanisms for anticancer agents. nih.govmdpi.com

Table 1: Anti-proliferative Activity of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Derivatives Data sourced from Mohammed et al., 2021. ekb.eg

Compound Cancer Cell Line IC₅₀ (µg/mL)
8b MDA-MB-231 42.5
8o HCT-116 64.3
8n Mia-PaCa-2 68.4

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's biological activity.

For 4-Phenyl-1-pyrrolidin-3-yltriazole, molecular docking simulations can predict how the molecule fits into the active site of various protein targets. While specific studies on this exact compound are limited, extensive research on analogous 1,2,3-triazole derivatives provides a strong predictive framework. ajchem-a.comrsc.orgnih.gov These studies consistently demonstrate that the triazole scaffold acts as a versatile anchor, allowing the phenyl and pyrrolidine (B122466) substituents to explore and interact with different sub-pockets of an enzyme's active site.

Docking studies on similar triazole-based compounds against targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), acetylcholinesterase, and various protein kinases have successfully predicted their binding conformations. nih.govnih.govnih.gov For instance, in many kinase inhibitors, the triazole ring orients itself to form key interactions, while the phenyl group often engages in hydrophobic or pi-stacking interactions within the binding pocket. mdpi.comrsc.org The pyrrolidine moiety can adopt various puckered conformations to achieve a favorable fit and establish additional contacts.

The predicted binding pose from docking simulations allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. For a molecule like this compound, the following interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are excellent hydrogen bond acceptors. niscpr.res.in Studies on related compounds show these atoms frequently form hydrogen bonds with backbone amides or polar side chains of amino acid residues such as Gln, Asn, and Thr in the active site. rsc.org

Hydrophobic and Pi-Stacking Interactions: The phenyl group is a key contributor to binding affinity through hydrophobic and aromatic interactions. It can form favorable pi-pi stacking interactions with aromatic residues like Phe, Tyr, and Trp, or cation-pi interactions with charged residues like Arg. mdpi.comlu.se

Van der Waals Forces: The entire scaffold, including the pyrrolidine ring, contributes to binding through shape complementarity and van der Waals contacts with the protein surface.

Interactive Table: Summary of Docking Studies on Analogous 1,2,3-Triazole Derivatives

Compound Class Protein Target Key Interacting Residues Observed Interactions Reference
Phthalazone-1,2,3-triazoles VEGFR-2 Cys919, Asp1046 H-bonding, Pi-stacking nih.gov
Triazole-benzene sulfonamides Carbonic Anhydrase IX His68, Gln92, Thr200 H-bonding, Pi-pi stacking rsc.org
Metronidazole-1,2,3-triazoles EGFR Tyrosine Kinase Met793, Leu718 H-bonding, Hydrophobic ajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to explore the conformational flexibility of the ligand within the binding site. nih.govarabjchem.org

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe the behavior of the docked complex in a simulated physiological environment. nih.govpensoft.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's pose. A stable RMSD over time suggests a stable binding complex. pensoft.net

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Interaction Persistence: To monitor whether the key hydrogen bonds and hydrophobic contacts identified in docking are maintained throughout the simulation. rsc.org

Studies on similar triazole derivatives have used MD simulations to confirm the stability of docked poses, showing that the critical interactions are preserved, thus validating the docking results. nih.govnih.govrsc.org

Q & A

Basic: What are the established synthetic routes for 4-Phenyl-1-pyrrolidin-3-yltriazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of triazole derivatives often involves cycloaddition reactions or functionalization of pre-existing scaffolds. For example, describes a reflux procedure using chloranil in xylene (120–140°C) for 25–30 hours to achieve cyclization, followed by NaOH treatment and recrystallization from methanol . To optimize conditions:

  • Factorial Design : Use a 2<sup>k</sup> factorial design to test variables like solvent polarity (e.g., xylene vs. toluene), reaction time (25–40 hr), and catalyst loading. Monitor yield and purity via HPLC .
  • Purification : Recrystallization from methanol is standard, but gradient column chromatography (e.g., hexane/ethyl acetate) may improve purity for sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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